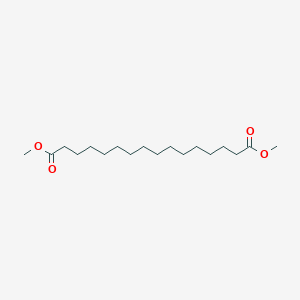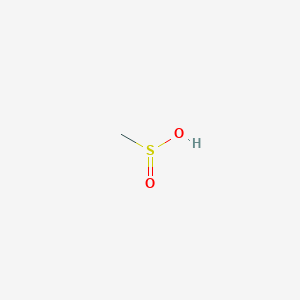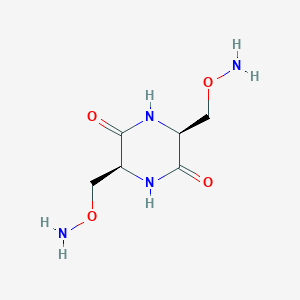
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione, commonly known as BAP, is a chemical compound that has been widely used in scientific research. It is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
BAP acts as a (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione analog and is believed to exert its effects by binding to (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione receptors in the brain. It has been shown to enhance (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dioneergic neurotransmission, which can lead to the anticonvulsant and anxiolytic effects of BAP. BAP has also been shown to modulate the activity of glutamate receptors, which may contribute to its effects on drug addiction.
Biochemische Und Physiologische Effekte
BAP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione in the brain, which can lead to the anticonvulsant and anxiolytic effects of BAP. BAP has also been shown to reduce the levels of dopamine in the brain, which may contribute to its effects on drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
BAP has several advantages for lab experiments, including its high potency and selectivity for (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione receptors. It is also relatively easy to synthesize and can be purified by standard chromatography techniques. However, BAP has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on BAP. One area of research is the development of new analogs of BAP with improved pharmacological properties. Another area of research is the investigation of the potential use of BAP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further studies are needed to better understand the mechanism of action of BAP and its effects on neurotransmitter systems in the brain.
Conclusion:
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione, or BAP, is a chemical compound that has been widely used in scientific research. It has been shown to have anticonvulsant, anxiolytic, and anti-addiction effects, and has potential for use in the treatment of neurological disorders. BAP acts as a (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione analog and modulates the activity of neurotransmitter systems in the brain. While BAP has several advantages for lab experiments, further research is needed to better understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
BAP can be synthesized by reacting two molecules of oxyma with one molecule of piperazine-2,5-dione in the presence of a base such as triethylamine. The resulting compound can be purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
BAP has been used in various scientific research studies, including studies on epilepsy, anxiety, and drug addiction. It has been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures. BAP has also been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models. In addition, BAP has been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
CAS-Nummer |
17868-49-4 |
|---|---|
Produktname |
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |
Molekularformel |
C6H12N4O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m0/s1 |
InChI-Schlüssel |
LRBJUCSMJGKICJ-IMJSIDKUSA-N |
Isomerische SMILES |
C([C@H]1C(=O)N[C@H](C(=O)N1)CON)ON |
SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON |
Kanonische SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



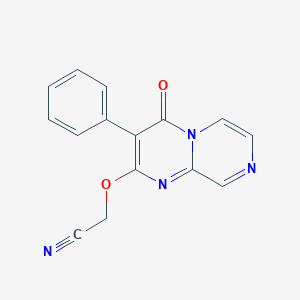
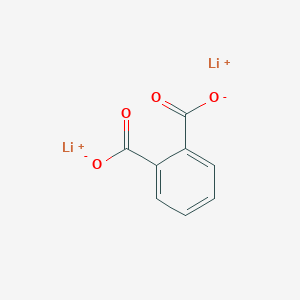
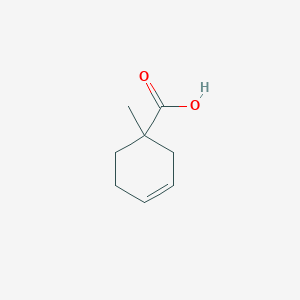
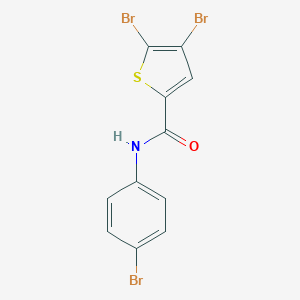
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)
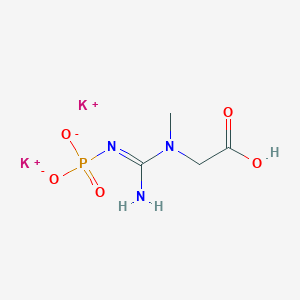

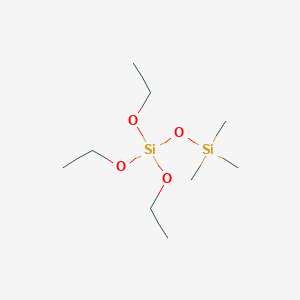
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
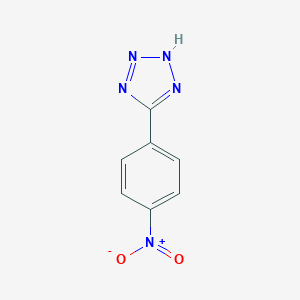
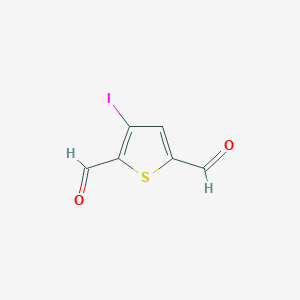
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)
